![molecular formula C11H11BrN2 B1394147 7-溴-1,2,3,4-四氢环戊[b]吲哚-2-胺 CAS No. 1196037-58-7](/img/structure/B1394147.png)

7-溴-1,2,3,4-四氢环戊[b]吲哚-2-胺

描述

Synthesis Analysis

The synthesis of 7-Br-THCPI and its derivatives involves the use of anilines and 3-chlorocyclopentaene. This leads to the creation of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles with varied substituents like bromo, phenylethynyl, azido, nitro, and dinitro. These derivatives display unique NMR spectrum characteristics.Molecular Structure Analysis

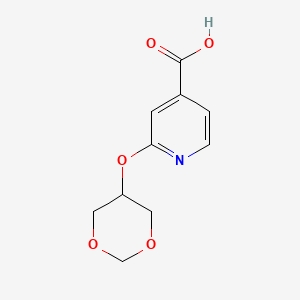

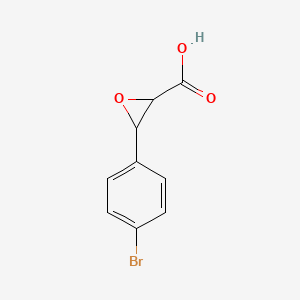

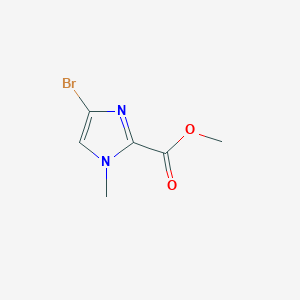

The molecular structure of 7-Br-THCPI is composed of a cyclopenta[b]indol-2-amine core with a bromine substituent attached to the nitrogen atom. The molecular weight is 236.11 .Chemical Reactions Analysis

The compound and its analogs play a crucial role in understanding complex chemical reaction pathways and mechanisms. For instance, the acid-catalyzed formation of C–C and C–S bonds via excited state proton transfer has been explored using 7-bromo-2-naphthol, a related compound.Physical And Chemical Properties Analysis

7-Br-THCPI is a solid compound . Its molecular weight is 236.11 , and its SMILES string is BrC1=CC=C2C(C(CCC3)=C3N2)=C1 .科研应用

化学合成和衍生物形成

7-溴-1,2,3,4-四氢环戊[b]吲哚-2-胺及其衍生物被用于合成各种化合物。这些化学衍生物是从苯胺和3-氯环戊烯合成的,导致了N-乙酰-1,3a,4,8b-四氢环戊[b]吲哚的产生,其取代基包括溴、苯乙炔基、叠氮基、硝基和二硝基。这些衍生物展示了独特的核磁共振谱特征,其中N-乙酰-7-硝基-1,3a,4,8b-四氢环戊[b]吲哚显示出不同于其他7-取代衍生物的信号不成对,表明它们的化学独特性和在研究和工业中进一步应用的潜力 (Skladchikov, Fatykhov, & Gataullin, 2014)。

化学反应途径和机制

该化合物及其类似物在理解复杂的化学反应途径和机制中发挥着关键作用。例如,通过激发态质子转移探索了酸催化的C–C和C–S键形成,使用了相关化合物7-溴-2-萘酚。这个过程在有机合成中对于通过酸催化缩合制备苄基硫醚和多环胺类化合物非常重要。这些见解在有机化学领域中是非常宝贵的,提供了合成各种复杂分子的途径 (Strada, Fredditori, Zanoni, & Protti, 2019)。

高级有机合成

该化合物在推进有机合成技术方面发挥了重要作用。例如,开发了一种新颖的费歇假苯基脱羧方法,以获得1,2,3,4-四氢环戊[b]吲哚-3-基系统。这种方法表明3-位和7-位的取代基可以作为进一步官能化的合成手段,展示了该化合物在有机合成中的多功能性以及作为更复杂化学结构的构建块的潜力 (Montalban et al., 2015)。

复杂分子结构形成

该化合物也是复杂分子结构形成中的关键因素。例如,在无金属条件下开发了对吲哚的C(sp2)-H双官能化,以提供2-双(磺酰基)氨基-3-溴吲哚。这些进展突显了该化合物在促进复杂分子转化中的作用,以及其在合成具有特定官能团的新型分子方面的潜力 (Moriyama, Ishida, & Togo, 2015)。

Safety And Hazards

When handling 7-Br-THCPI, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also important to ensure adequate ventilation and remove all sources of ignition .

性质

IUPAC Name |

7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-6-1-2-10-8(3-6)9-4-7(13)5-11(9)14-10/h1-3,7,14H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCGBQRFXMHIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C3=C(N2)C=CC(=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676455 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine | |

CAS RN |

1196037-58-7 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1394069.png)

![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)

![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)